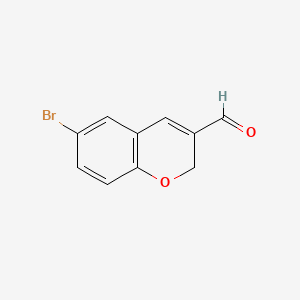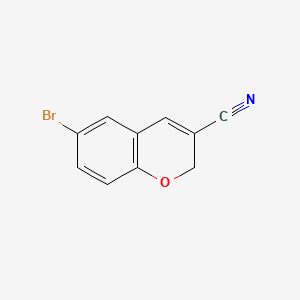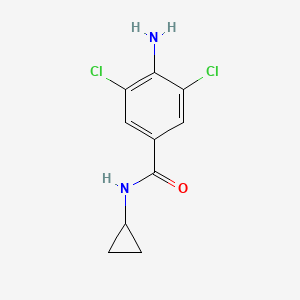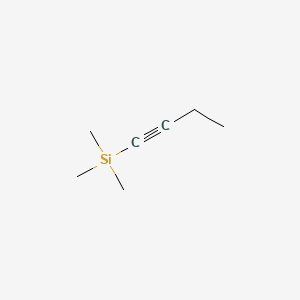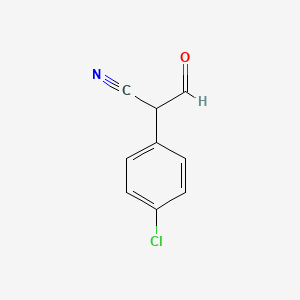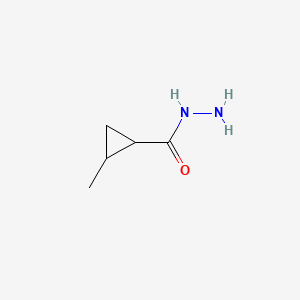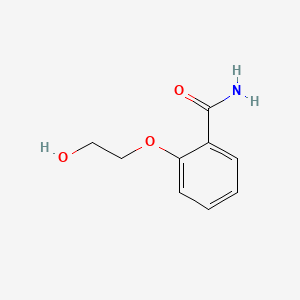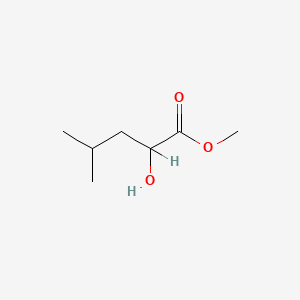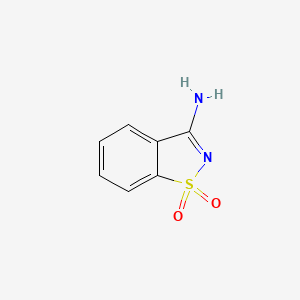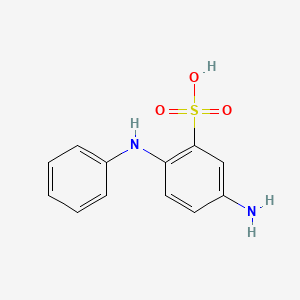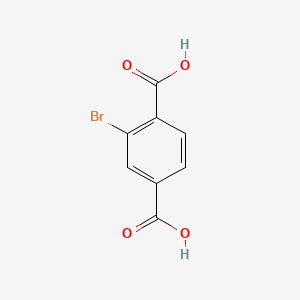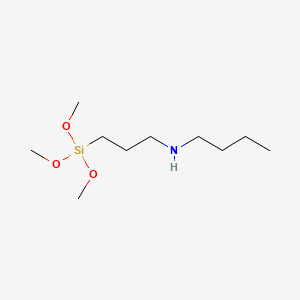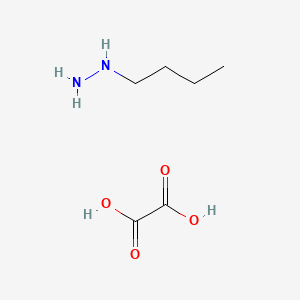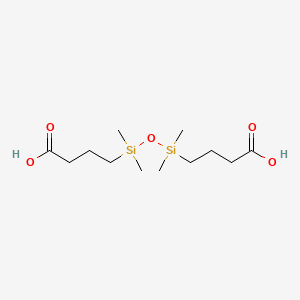
1,3-Bis(3-carboxypropyl)tetramethyldisiloxane
描述
1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is a silicon-based organic compound with the molecular formula C12H26O5Si2. It is characterized by the presence of two carboxypropyl groups attached to a tetramethyldisiloxane backbone. This compound is known for its unique chemical properties and versatility in various applications, particularly in the fields of chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Bis(3-carboxypropyl)tetramethyldisiloxane can be synthesized through a hydrosilylation reaction. This involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond. The reaction typically employs a platinum-based catalyst, such as platinum-divinyltetramethyldisiloxane complex, to facilitate the hydrosilylation process. The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures, and in the presence of an inert solvent like toluene.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar hydrosilylation route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction mixture is then subjected to purification steps, such as distillation and crystallization, to obtain the final product with high purity.
化学反应分析
Types of Reactions
1,3-Bis(3-carboxypropyl)tetramethyldisiloxane undergoes various chemical reactions, including:
Oxidation: The carboxypropyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The silicon atoms in the disiloxane backbone can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted siloxane derivatives, depending on the nucleophile used.
科学研究应用
1,3-Bis(3-carboxypropyl)tetramethyldisiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex silicon-based compounds and polymers.
Biology: The compound is utilized in the development of biocompatible materials and drug delivery systems.
Medicine: It is explored for its potential in creating silicone-based medical devices and implants.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
作用机制
The mechanism of action of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane involves its interaction with various molecular targets and pathways. The carboxypropyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, while the silicon backbone provides structural stability and flexibility. These interactions enable the compound to act as a versatile building block in the synthesis of functional materials and as a component in drug delivery systems.
相似化合物的比较
1,3-Bis(3-carboxypropyl)tetramethyldisiloxane can be compared with other similar compounds, such as:
1,1,3,3-Tetramethyldisiloxane: This compound lacks the carboxypropyl groups and is primarily used as a reducing agent and hydrosilylation reagent.
1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane: This compound contains glycidyloxypropyl groups instead of carboxypropyl groups and is used in the synthesis of functional poly(siloxane amine)s and polymer electrolyte membranes.
The presence of carboxypropyl groups in this compound imparts unique chemical properties, making it more suitable for applications requiring carboxylic acid functionality, such as in biocompatible materials and drug delivery systems.
属性
IUPAC Name |
4-[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O5Si2/c1-18(2,9-5-7-11(13)14)17-19(3,4)10-6-8-12(15)16/h5-10H2,1-4H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNFJTRYBMVMPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCC(=O)O)O[Si](C)(C)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O5Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062990 | |
| Record name | 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3353-68-2 | |
| Record name | 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3353-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 4,4'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003353682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 4,4'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane in the formation of coordination polymers?
A1: this compound acts as a bridging ligand in the formation of coordination polymers. Its structure, featuring two carboxylate groups separated by a flexible siloxane backbone, allows it to coordinate to metal centers in various ways. This flexibility enables the creation of diverse polymeric architectures with varying properties. For instance, research has shown its ability to bridge copper(II) ions, forming coordination polymers with varying polycoordination degrees. Furthermore, its deprotonation state can significantly influence the final structure of the coordination polymer.
Q2: How does the presence of the siloxane group in this compound influence the properties of the resulting materials?
A2: The siloxane group (Si-O-Si) introduces flexibility and hydrophobicity to the molecule. This can impact the solubility of the resulting materials in organic solvents and influence their thermal properties. For example, α,ω-telechelic polydimethylsiloxanes synthesized with this compound exhibited modified thermal and thermo-oxidative stability compared to polymers with different terminal groups.
Q3: Can this compound be utilized in the construction of Metal-Organic Frameworks (MOFs)?
A3: Yes, research has demonstrated the successful incorporation of this compound in the construction of MOFs. In these structures, it acts as a bridging ligand, connecting dinuclear copper(II) paddle-wheel units to form complex 2D coordination networks. The flexibility of the ligand contributes to the formation of a unique architecture where hydrogen bonding with imidazole molecules further stabilizes the framework.
Q4: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A4: Several analytical techniques are used to study this compound and its derivatives. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and molecular weight determination of polymers.
- Infrared (IR) Spectroscopy: To identify functional groups and study the formation of coordination bonds.
- UV-Vis Spectroscopy: Used alongside IR spectroscopy to confirm polymer formation and study electronic transitions.
- Thermogravimetric Analysis (TGA): To investigate the thermal stability and degradation behavior of materials containing this compound. ,
- Single-crystal X-ray diffraction: To determine the crystal structure and arrangement of molecules within a crystal lattice, as demonstrated in the study of a copper-based MOF.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


